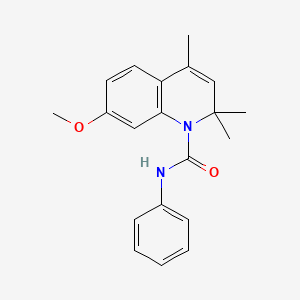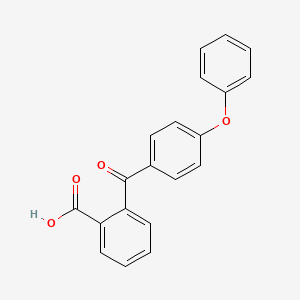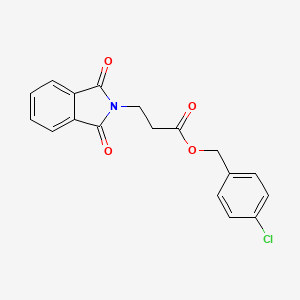![molecular formula C16H18N4O2 B5619795 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . The synthesis of pyrimidines often involves the reaction of ketones, aldehydes, or esters with amidines . The reactions are likely to proceed through a sequence of complexation, addition, transient occupation, elimination, and cyclization .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .科学的研究の応用
Noble Metal Ion Recovery
This compound has been utilized in the recovery of noble metal ions such as Au (III), Ag (I), Pd (II), and Pt (II) from aqueous solutions. The process involves solvent extraction and polymer membrane separation, where the compound acts as an efficient extractant with recovery rates over 99% .
Medicinal Chemistry
In the realm of medicinal chemistry, heterocyclic pyrimidine scaffolds, which include compounds like 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine, have shown a broad range of therapeutic potentials. They are integral to the structure of DNA and RNA and have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties .
Material Science
Compounds with the 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine structure have potential applications in material science. They have been studied for their binding affinity to alpha1-adrenergic receptors, which could be significant in the development of new materials with specific biological interactions .
Industrial Applications
On an industrial scale, such compounds are often part of a larger collection of chemicals used for early discovery research. They may not have direct industrial applications yet but serve as critical components in the research and development phase for new products .
作用機序
Target of Action
It is known that similar compounds have shown potential as antidiabetic drugs .
Mode of Action
It has been observed that similar compounds have the ability to rupture protein cross-links and exhibit antiglycating, chelating, and antiaggregant properties .
Biochemical Pathways
It is known that similar compounds have shown potential in reducing the risk of developing inflammations and pathologies .
Result of Action
The compound 1,3-bis-(4-methoxybenzoyl)pyrimidine-2,4(1H,3H)-dione, which is structurally similar to 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine, has shown promising results as an antidiabetic agent with the ability to rupture glycated protein cross-links .
将来の方向性
特性
IUPAC Name |
(2-methoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-6-3-2-5-13(14)15(21)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGULMFGBOTQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5619726.png)
![9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)
![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)
![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)
![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)


![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)

![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)
